molecular formula C28H33N5O4S B3212076 N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide CAS No. 1095326-60-5

N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide

Cat. No. B3212076
CAS RN: 1095326-60-5
M. Wt: 535.7 g/mol
InChI Key: TZWIHFONVLGMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide is a useful research compound. Its molecular formula is C28H33N5O4S and its molecular weight is 535.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action:

This compound primarily targets cathepsin S , an enzyme found in humans. Cathepsin S plays a crucial role in antigen presentation and immune responses. It’s involved in the degradation of proteins within antigen-presenting cells, leading to the generation of antigenic peptides that bind to major histocompatibility complex (MHC) class II molecules. These peptide-MHC complexes are then presented on the cell surface, allowing T cells to recognize and respond to foreign antigens .

Mode of Action:

The compound inhibits cathepsin S by binding to its active site. This interaction prevents cathepsin S from cleaving protein substrates, disrupting the normal antigen processing pathway. As a result, the presentation of antigenic peptides to T cells is impaired, affecting immune responses .

Biochemical Pathways:

The affected pathways include the MHC class II antigen presentation pathway. By inhibiting cathepsin S, the compound disrupts the proteolytic processing of proteins within antigen-presenting cells. Consequently, fewer antigenic peptides are generated and presented to T cells, impacting immune surveillance and response .

Pharmacokinetics:

Result of Action:

The compound’s inhibition of cathepsin S disrupts the immune system’s ability to recognize and respond to foreign antigens. This can have implications for autoimmune diseases, inflammatory conditions, and immune-related disorders .

properties

IUPAC Name

N-cyclohexyl-2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O4S/c1-2-23(26(35)30-18-9-4-3-5-10-18)38-28-32-21-13-7-6-12-20(21)25-31-22(27(36)33(25)28)14-15-24(34)29-17-19-11-8-16-37-19/h6-8,11-13,16,18,22-23H,2-5,9-10,14-15,17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWIHFONVLGMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.